3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
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Overview
Description
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a thiophene-2-carbonyl group attached to the benzamide nitrogen through a thiophene-2-ylmethyl linker. The presence of fluorine atoms and thiophene rings imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, including the inhibition of key enzymes, modulation of receptors, and interference with essential biochemical pathways .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, suggesting that they may induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of 5-(thiophene-2-carbonyl)thiophene-2-ylmethylamine: This intermediate can be synthesized by reacting thiophene-2-carboxylic acid with thiophene-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The final step involves the reaction of 3,4-difluorobenzoyl chloride with 5-(thiophene-2-carbonyl)thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the thiophene groups, resulting in different chemical and physical properties.
N-(thiophen-2-ylmethyl)benzamide: Lacks the difluoro groups, affecting its reactivity and biological activity.
5-(thiophene-2-carbonyl)thiophene-2-ylmethylamine: An intermediate in the synthesis of the target compound, with distinct properties.
Uniqueness
3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE is unique due to the combination of difluoro groups and thiophene rings, which impart specific electronic and steric properties
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2S2/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUVCJCJLOYZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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